2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine
CAS No.:
Cat. No.: VC15853550
Molecular Formula: C11H15BrN2
Molecular Weight: 255.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H15BrN2 |
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Molecular Weight | 255.15 g/mol |
IUPAC Name | 2-bromo-5-(1-ethylpyrrolidin-2-yl)pyridine |
Standard InChI | InChI=1S/C11H15BrN2/c1-2-14-7-3-4-10(14)9-5-6-11(12)13-8-9/h5-6,8,10H,2-4,7H2,1H3 |
Standard InChI Key | HSUPJNKMWANKMC-UHFFFAOYSA-N |
Canonical SMILES | CCN1CCCC1C2=CN=C(C=C2)Br |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine (C₁₁H₁₄BrN₂) features a pyridine core substituted with bromine at position 2 and a 1-ethylpyrrolidine moiety at position 5. The pyrrolidine ring introduces stereochemical complexity due to its non-planar conformation, while the ethyl group enhances lipophilicity compared to unsubstituted pyrrolidine analogs.
Key structural attributes:
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Molecular weight: 265.15 g/mol (calculated from C₁₁H₁₄BrN₂).
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Bromine electronegativity: Polarizes the pyridine ring, increasing susceptibility to nucleophilic substitution at the 2-position .
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Pyrrolidine ring: Adopts an envelope conformation, enabling three-dimensional interactions with biological targets.
Synthetic Methodologies
Grignard-Based Alkylation
A patent describing the synthesis of 2-bromo-5-aldehyde pyridine (CN112479991A) provides a foundational framework for adapting routes to the target compound. The disclosed method involves:
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Substrate preparation: Starting with 2,5-dibromopyridine, which undergoes selective Grignard reagent coupling.
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Functionalization: Introducing the pyrrolidine-ethyl group via nucleophilic substitution or cross-coupling reactions.
Example synthetic pathway:
Alternative Routes
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Buchwald-Hartwig amination: Palladium-catalyzed coupling of 2-bromo-5-aminopyridine with ethyl-substituted pyrrolidine precursors .
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Microwave-assisted synthesis: Reducing reaction times from hours to minutes, as demonstrated in analogous pyridine-pyrrolidine systems .
Physicochemical Properties
Spectral Characteristics
Infrared (IR) and nuclear magnetic resonance (NMR) data for structurally related compounds suggest the following profiles:
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IR: Peaks at ~680 cm⁻¹ (C-Br stretch), ~1600 cm⁻¹ (pyridine ring vibrations), and ~1450 cm⁻¹ (pyrrolidine C-N stretch).
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¹H NMR:
Thermodynamic Stability
Comparative thermogravimetric analysis (TGA) of bromopyridine derivatives indicates decomposition temperatures above 200°C, suggesting moderate thermal stability suitable for industrial processing .
Biological and Pharmacological Applications
Antimicrobial Activity
Analogous bromopyridine-pyrrolidine hybrids exhibit minimum inhibitory concentrations (MICs) of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting potential for antibiotic development .
Industrial and Material Science Applications
Agrochemical Intermediates
Brominated pyridines serve as precursors to herbicides and pesticides. The ethyl-pyrrolidine group may enhance soil adhesion, reducing environmental runoff compared to non-polar analogs .
Organic Electronics
Pyridine derivatives with nitrogenous substituents show promise as electron-transport layers in OLEDs. The compound’s dipole moment (~2.5 D, estimated) could facilitate charge injection in optoelectronic devices.
Comparative Analysis with Structural Analogs
Future Research Directions
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Stereoselective synthesis: Resolving enantiomers to explore chiral-dependent biological effects.
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Proteomic profiling: Identifying off-target interactions using affinity chromatography-mass spectrometry.
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Green chemistry adaptations: Replacing DMF with cyclopentyl methyl ether (CPME) in large-scale syntheses .
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